

# SGC-CBP30 CREBBP/EP300 bromodomain function

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**Compound Focus:** Sgc-cbp30

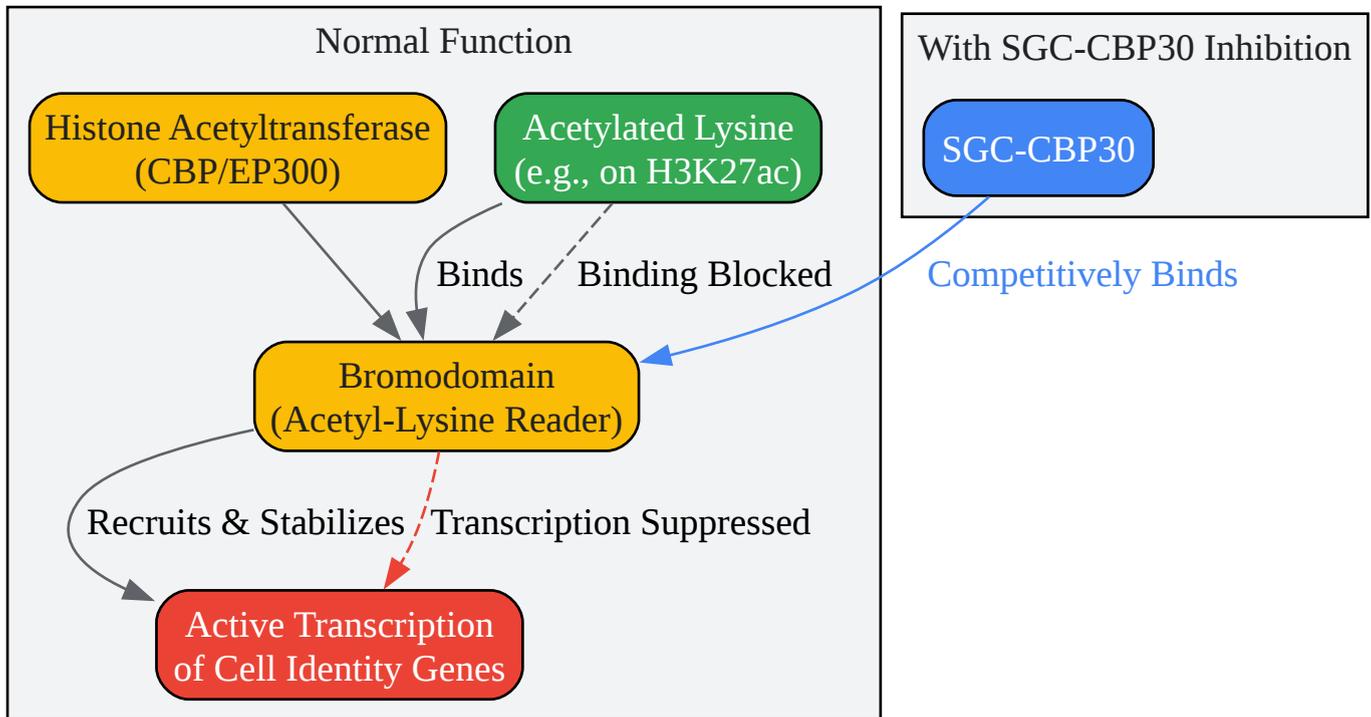
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## Molecular Mechanism of Action

CREBBP and EP300 are large, multi-domain proteins that possess histone acetyltransferase (HAT) activity and a single bromodomain. The bromodomain is a specialized module that "reads" acetylated lysine residues on histone tails (such as H3K27ac), thereby tethering the coactivators to specific, active genomic regions like enhancers and super-enhancers [1] [2].

**SGC-CBP30** acts as a **competitive antagonist** that occupies the acetyl-lysine binding pocket of the CBP/EP300 bromodomains [1]. This prevents the native interaction between the bromodomain and acetylated chromatin.



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*Figure 1: Mechanism of **SGC-CBP30**. Under normal conditions, the CBP/EP300 bromodomain binds to acetylated histones, facilitating transcription. **SGC-CBP30** blocks this interaction, leading to gene suppression.*

The functional outcomes of this mechanism are:

- **Displacement from Chromatin:** CBP30 treatment causes the release of CBP/EP300 bromodomains from chromatin, as visualized by a reduction in chromatin-bound bromodomain-GFP fusion proteins [3].
- **Loss of Active Enhancer Marks:** Inhibition leads to a direct decrease in histone H3 lysine 27 acetylation (H3K27ac) and reduced chromatin accessibility at target promoters and enhancers [1].
- **Transcriptional Reprogramming:** The primary effect is the silencing of genes maintained by these enhancers, which are critical for sustaining cellular identity, such as somatic-specific genes during reprogramming or oncogenic transcription factors in cancer [1] [3] [2].

## Key Experimental Findings & Applications

The following table summarizes the major phenotypic effects of **SGC-CBP30** across different experimental models.

Biological Context / Cell Type	Observed Phenotype & Key Downregulated Targets	Citation
<b>Somatic Cell Reprogramming</b> (Human fibroblasts to iPSCs)	<b>Enhanced reprogramming efficiency</b> (2-3 fold alone, >10-fold with DOT1L inhibition). Acts early, accelerating silencing of <b>somatic-specific genes</b> (e.g., <b>PRRX1</b> ). Decreases H3K27ac at somatic enhancers.	[1]
<b>Hematologic Cancers</b> (Multiple Myeloma, Leukemia)	<b>Anti-proliferative, cell cycle arrest (G0/G1), apoptosis.</b> Direct suppression of <b>IRF4</b> and its target <b>MYC</b> ; disruption of the <b>GATA1/MYC</b> regulatory axis.	[3] [2]
<b>Immune Response</b> (Human Th17 cells)	<b>Suppression of IL-17A</b> production. More restricted transcriptional effect compared to pan-BET inhibitors. Potential therapeutic strategy for Th17-driven diseases (e.g., ankylosing spondylitis).	[4]
<b>Regulatory T cells (Tregs)</b>	Reduced expression of <b>FOXP3</b> and Treg suppressive function mediators (LAG-3, CTLA-4), suggesting potential for cancer immunotherapy.	[5]

## Experimental Protocols

For researchers aiming to use **SGC-CBP30**, here are methodologies for key assays from the literature.

### Cellular Proliferation and Viability (GI50 Determination)

This protocol is used to assess the anti-proliferative effects of **SGC-CBP30**, particularly in cancer cell lines [3] [2].

- **Cell Seeding:** Plate cells in 96-well plates at a density optimized for linear growth over the assay period (e.g., 2,000-5,000 cells/well for suspension lines).

- **Compound Treatment:** 24 hours after seeding, treat cells with a dose range of **SGC-CBP30** (e.g., 0.1  $\mu\text{M}$  to 10  $\mu\text{M}$ ) and a DMSO vehicle control. Use at least triplicate wells per concentration.
- **Incubation:** Incubate cells for a defined period, typically **72-96 hours**.
- **Viability Quantification:** Measure cell viability using a standardized assay like CellTiter-Glo, which quantifies ATP as a proxy for metabolically active cells.
- **Data Analysis:** Calculate the percentage of growth inhibition relative to DMSO controls. The **GI50 value** (concentration for 50% growth inhibition) is determined using a non-linear regression curve fit.

## Assessing Early Reprogramming Efficiency

This flow cytometry-based assay measures the emergence of pluripotent cells at an early time point following **SGC-CBP30** treatment [1].

- **Initiate Reprogramming:** Transduce human fibroblasts with OSKM (OCT4, SOX2, KLF4, MYC) factors using lentiviral or non-integrating methods.
- **Compound Addition:** Add **SGC-CBP30** (e.g., 0.5  $\mu\text{M}$ ) or DMSO control to the culture medium **from day 1 post-transduction**.
- **Cell Harvesting:** On **day 6**, harvest the cells using enzymatic dissociation (e.g., TrypLE) to create a single-cell suspension.
- **Staining:** Stain the cells with a fluorescently conjugated antibody against the **cell surface pluripotency marker Tra-1-60**.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. The percentage of **Tra-1-60-positive cells** in the **SGC-CBP30**-treated condition compared to the DMSO control quantifies the enhancement in early reprogramming.

## Chromatin Binding (NanoBRET Assay)

This assay quantitatively measures the displacement of CBP/EP300 bromodomains from histones in a cellular context [3] [5].

- **Cell Transfection:** Co-transfect HEK293 cells with two constructs:
  - A vector expressing **Histone H3.3 fused to a HaloTag**.
  - A vector expressing the **CBP bromodomain fused to NanoLuc (Nluc)**.
- **Ligand Addition:** Add the HaloTag ligand to the culture medium to enable energy transfer.
- **Compound Treatment:** Treat the transfected cells with a dose titration of **SGC-CBP30** (e.g., from nM to  $\mu\text{M}$  range).
- **BRET Measurement:** After an incubation period (e.g., 6-16 hours), measure both donor (Nluc) and acceptor (HaloTag) emission. Calculate the **BRET ratio** (acceptor emission / donor emission).

- **Analysis:** A dose-dependent decrease in the BRET ratio indicates that **SGC-CBP30** is disrupting the interaction between the CBP bromodomain and the histone substrate in living cells. An **EC50** value can be calculated from the curve.

## Important Considerations for Use

- **Specificity vs. Catalytic Inhibition:** The effects of **SGC-CBP30** are distinct from inhibiting the HAT catalytic activity of CBP/EP300. While bromodomain inhibition often enhances reprogramming, catalytic inhibition with compounds like A485 prevents it, suggesting separate functional roles for the different domains [1].
- **Concentration Guidance:** For a selective effect on CBP/EP300 bromodomains with minimal off-target BET family inhibition, use concentrations  $\leq 2.5 \mu\text{M}$  [3]. Cellular potency in NanoBRET assays shows an EC50 of  $\sim 0.28 \mu\text{M}$  [3].
- **Solubility and Storage:** **SGC-CBP30** is soluble in DMSO and should be stored at or below  $+4^\circ\text{C}$  [6]. Prepare stock solutions in DMSO and dilute into aqueous buffer immediately before use.

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